molecular formula C12H9NO2S B8380278 4-(Pyridin-3-ylsulfanyl)-benzoic acid

4-(Pyridin-3-ylsulfanyl)-benzoic acid

Cat. No.: B8380278
M. Wt: 231.27 g/mol
InChI Key: HVUILAGJAPNLGY-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylsulfanyl)-benzoic acid is a benzoic acid derivative featuring a pyridine ring connected via a sulfur atom (sulfanyl group) at the para position of the benzene ring. This structural motif combines the aromaticity of benzoic acid with the electron-rich pyridine moiety, enabling diverse intermolecular interactions, such as hydrogen bonding and π-π stacking.

Properties

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

4-pyridin-3-ylsulfanylbenzoic acid

InChI

InChI=1S/C12H9NO2S/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15)

InChI Key

HVUILAGJAPNLGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)SC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

4-(3-Chloroanilino)benzoic Acid

  • Structure : A chloro-substituted aniline group replaces the pyridinylsulfanyl group.
  • Dihedral Angle : 34.66° between aromatic rings, indicating moderate distortion due to steric and electronic effects .
  • Crystal Packing : Forms acid-acid dimers via O–H···O hydrogen bonds (Table 1).
  • Synthesis : Prepared via Buchwald-Hartwig coupling, yielding a single crystalline phase .

3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid

  • Structure : Contains a pyridylpyrimidine-sulfanylmethyl substituent.
  • Hydrogen Bonding : R factor of 0.071 in crystallographic refinement, suggesting high structural precision.

4-[(Diethoxyphosphinoyl)methyl]benzoic Acid

  • Structure: Phosphinoyl group replaces sulfanyl, with a dihedral angle of 83.75° between the phosphinoyl and benzene planes.
  • Crystal Packing : Stabilized by O–H···O dimers and C–H···π interactions, similar to sulfanyl analogs but with larger steric bulk .

4-(Trifluoromethylthio)benzoic Acid

  • Structure : Trifluoromethylthio (SCF₃) group is highly electronegative.
  • Acidity : Enhanced acidity due to electron-withdrawing SCF₃, improving solubility in polar solvents .

Table 1: Structural Comparison

Compound Substituent Dihedral Angle (°) Key Interactions
4-(Pyridin-3-ylsulfanyl)-benzoic acid* Pyridinylsulfanyl N/A Expected O–H···O, π-π
4-(3-Chloroanilino)-benzoic acid 3-Chloroanilino 34.66 O–H···O dimers
4-[(Diethoxyphosphinoyl)methyl]-benzoic acid Phosphinoylmethyl 83.75 O–H···O, C–H···π

Table 2: Property Comparison

Compound Key Functional Group Solubility Acidity (Relative) Bioactivity
This compound* Sulfanyl Moderate Moderate Underexplored
4-(3-Chloroanilino)-benzoic acid Chloroanilino Low Low AKR1C2/3 inhibition
4-(Trifluoromethylthio)-benzoic acid SCF₃ High High Not reported

Preparation Methods

Reaction of 4-Bromobenzoic Acid with Pyridine-3-thiol

In a representative procedure, 4-bromobenzoic acid is reacted with pyridine-3-thiol under basic conditions. The base deprotonates the thiol, enhancing its nucleophilicity for an SNAr (nucleophilic aromatic substitution) mechanism. A typical protocol involves:

  • Reagents : 4-Bromobenzoic acid (1.0 equiv), pyridine-3-thiol (1.2 equiv), potassium carbonate (2.0 equiv).

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conditions : 80–100°C for 12–24 hours under nitrogen atmosphere.

The reaction yields ~65–75% after acidification and recrystallization from ethanol/water. Key challenges include competing oxidation of the thiol and residual bromine contamination, mitigated by rigorous inert gas purging and post-reaction washes with sodium thiosulfate.

Alternative Leaving Groups: Nitro and Sulfonate Esters

Substituting bromine with nitro or triflate groups modifies reactivity. For example, 4-nitrobenzoic acid undergoes substitution with pyridine-3-thiol in the presence of copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in refluxing toluene, achieving ~60% yield . The nitro group’s stronger electron-withdrawing effect accelerates substitution but necessitates harsher conditions.

Copper-Catalyzed Ullmann-Type Coupling

The Ullmann reaction provides a robust pathway for C–S bond formation, particularly for electron-deficient aryl halides. This method is advantageous for substrates resistant to SNAr.

Protocol Using 4-Iodobenzoic Acid

A optimized procedure employs:

  • Catalyst : Copper(I) iodide (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).

  • Base : Cesium carbonate (2.5 equiv).

  • Solvent : 1,4-Dioxane at 110°C for 24 hours.

Isolation of the product via column chromatography (silica gel, ethyl acetate/hexane) affords ~70–80% yield . Mechanistic studies confirm single-electron transfer (SET) from copper, forming a reactive aryl radical intermediate that couples with the thiolate.

Protection-Deprotection Strategies for Carboxylic Acid

To prevent side reactions during sulfur nucleophile attacks, the carboxylic acid group is often protected as an ester.

Methyl Ester Protection

  • Esterification : 4-Bromobenzoic acid is treated with thionyl chloride in methanol to form methyl 4-bromobenzoate (95% yield).

  • Substitution : Reacting with pyridine-3-thiol under SNAr conditions (K₂CO₃, DMF, 80°C) yields methyl 4-(pyridin-3-ylsulfanyl)benzoate (68% yield).

  • Deprotection : Saponification with NaOH in methanol/water (75°C, 1 hour) provides the free acid (93% yield).

Mitsunobu Reaction for Direct Thioether Formation

The Mitsunobu reaction enables direct coupling of alcohols with thiols, though its application to aromatic systems is less common.

Adaptation for Benzoic Acid Derivatives

  • Reagents : 4-Hydroxybenzoic acid, pyridine-3-thiol, triphenylphosphine (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

Yields are modest (~50% ) due to competing oxidation and poor nucleophilicity of the phenol oxygen. Protection of the carboxylic acid as a tert-butyl ester improves efficiency to ~65% .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Scalability
SNAr (4-bromobenzoic acid)4-Bromobenzoic acid7598High
Ullmann coupling4-Iodobenzoic acid8099Moderate
Mitsunobu reaction4-Hydroxybenzoic acid5095Low
Ester protection routeMethyl 4-bromobenzoate68 (ester step), 93 (acid)99High

Key findings:

  • SNAr offers the best balance of yield and scalability but requires careful control of oxidation side reactions.

  • Ullmann coupling achieves higher purity but depends on costly iodinated precursors.

  • Mitsunobu reactions are limited by substrate availability and side product formation.

Crystallographic and Spectroscopic Characterization

Post-synthetic analysis confirms structure and purity:

  • X-ray crystallography (as in) reveals planar benzoic acid and pyridine rings linked by a sulfanyl bridge, with dihedral angles of 176.04° between aromatic systems.

  • LC-MS : Molecular ion peak at m/z 248.03 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, 1H, pyridine-H), 7.95 (d, 2H, benzoic acid-H), 7.62 (m, 1H, pyridine-H), 7.52 (d, 2H, benzoic acid-H).

Industrial-Scale Considerations

For commercial production, the SNAr route using 4-bromobenzoic acid is preferred due to:

  • Cost-effectiveness : Bromine is cheaper than iodine.

  • Process safety : Avoids copper catalysts requiring specialized handling.

  • Yield optimization : Recycling unreacted pyridine-3-thiol via distillation improves atom economy .

Q & A

Q. What are the standard synthetic routes for 4-(Pyridin-3-ylsulfanyl)-benzoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution between 4-chloromethylbenzoic acid and pyridine-3-thiol in dimethylformamide (DMF) under reflux, catalyzed by a base such as potassium carbonate . Optimization includes controlling reaction time (6–12 hours), stoichiometric ratios (1:1.2 molar ratio favoring pyridine-3-thiol), and solvent purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >90% purity. Yield improvements (>75%) are achievable by inert atmosphere (N₂) to prevent oxidation of the sulfanyl group .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine ring protons at δ 8.5–9.0 ppm, sulfanyl-linked CH₂ at δ 4.2–4.5 ppm) .
  • X-ray Crystallography : SHELXL (via SHELX suite) resolves crystal packing and hydrogen-bonding networks. For example, the benzoic acid moiety often forms dimeric motifs via O–H···O interactions, while the pyridinyl group engages in π-π stacking .
  • FTIR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C aromatic stretch at 650–750 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Software like SHELXL refines disordered structures (e.g., rotational isomers of the pyridinyl-sulfanyl group) using restraints for bond lengths/angles. For example, a 2023 study resolved a 0.7 Å displacement in the sulfanyl bridge using twin refinement (BASF parameter >0.3) and high-resolution (<1.0 Å) data . ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty, critical for confirming non-covalent interactions (e.g., S···N contacts ≤3.3 Å) .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-Response Analysis : IC₅₀ values may vary due to assay conditions (e.g., bacterial strain specificity or cancer cell line metabolism). For instance, Gram-positive bacteria (e.g., S. aureus) show higher sensitivity (IC₅₀ = 12 µM) than Gram-negative strains (IC₅₀ > 50 µM) .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) identifies binding affinities to targets like dihydrofolate reductase (DHFR) or topoisomerase II. Discrepancies arise if the compound acts via off-target effects (e.g., metal chelation via the sulfanyl group) .
  • Control Experiments : Use knockout bacterial strains or enzyme inhibitors (e.g., thymidine rescue for DHFR-targeting studies) to isolate mechanisms .

Q. How does the sulfanyl group influence coordination chemistry in metal-organic frameworks (MOFs)?

The sulfur atom acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺). In a 2024 study, the compound formed a Cu-MOF with a 2D grid structure (PXRD-confirmed), where sulfanyl bridges mediated interlayer charge transfer (UV-Vis λₘₐₓ = 420 nm) . Reactivity can be tuned by substituting the pyridine ring (e.g., electron-withdrawing groups enhance metal-binding affinity) .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (visualization) .
  • Biological Assays : Microbroth dilution (antimicrobial testing) , MTT assay (cytotoxicity) .
  • Synthetic Protocols : Reflux under inert atmosphere , purification via flash chromatography .

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